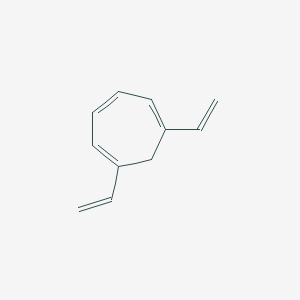
1,6-Diethenylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Divinylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and two vinyl groups attached at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Divinylcyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane in the presence of rhodium trifluoroacetate as a catalyst can yield cyclohepta-1,3,5-trienes . Another method involves the synthesis of 1,6-diethynylcyclohepta-1,3,5-triene from 1,6-diacetylcyclohepta-1,3,5-triene, followed by oxidative coupling .
Industrial Production Methods
Industrial production of 1,6-divinylcyclohepta-1,3,5-triene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,6-Divinylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical reduction method.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cycloheptatrienes.
Scientific Research Applications
1,6-Divinylcyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,6-divinylcyclohepta-1,3,5-triene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and vinyl groups. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-1,3,5-triene: A parent compound with a similar ring structure but without the vinyl groups.
1,6-Diethynylcyclohepta-1,3,5-triene: A derivative with ethynyl groups instead of vinyl groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Uniqueness
1,6-Divinylcyclohepta-1,3,5-triene is unique due to the presence of vinyl groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds .
Properties
CAS No. |
50785-96-1 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,6-bis(ethenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H12/c1-3-10-7-5-6-8-11(4-2)9-10/h3-8H,1-2,9H2 |
InChI Key |
YARKMUDMSPHDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C(C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


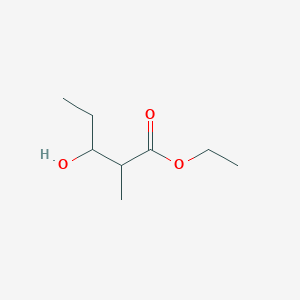
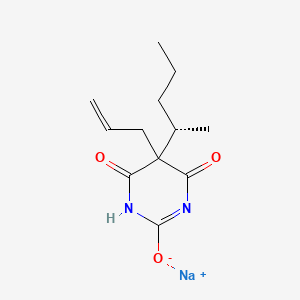
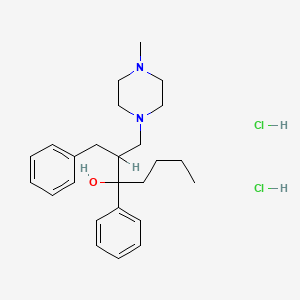
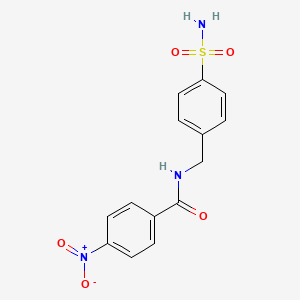

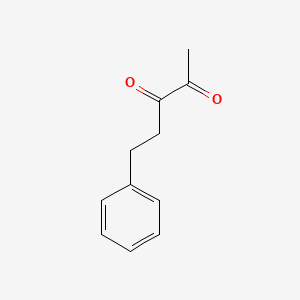
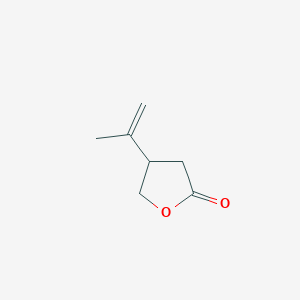
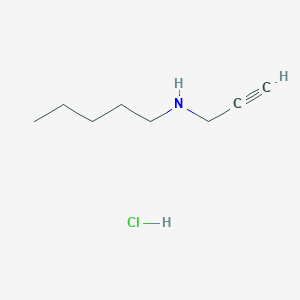

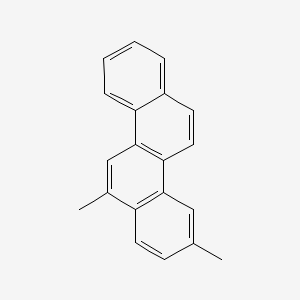
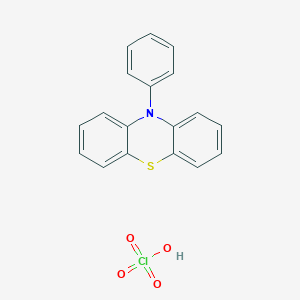
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
